molecular formula C14H15F3N2O3 B2667485 5-acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 1005286-99-6

5-acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No. B2667485
CAS RN: 1005286-99-6
M. Wt: 316.28
InChI Key: UCQANRNMCGXMLU-UHFFFAOYSA-N
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Description

5-acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP is a heterocyclic compound that contains a pyrimidine ring and a trifluoromethyl group, making it a unique and interesting molecule to study.

Scientific Research Applications

X-ray Diffraction Studies

5-Acetyl-4-hydroxy-6-(m-tolyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one and its derivatives have been studied using X-ray diffraction. This research offers insights into the molecular structures of these compounds, revealing their potential as medicinal agents. The conformational features of the molecules, including the orientation of substituents relative to the heterocycle, are crucial for understanding their properties (Gurskaya, Zavodnik, & Shutalev, 2003).

Antimicrobial Activity

These compounds have shown promise in antimicrobial applications. For instance, derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities against various bacterial and fungal species. These studies suggest that some of these compounds possess significant antimicrobial properties, which could be valuable in developing new treatments for infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002), (Al-Juboori, 2020).

Synthesis of Trifluoromethylated Analogues

Research has focused on synthesizing trifluoromethylated analogues of these compounds. The unique interaction between the fluorine atom and other molecular components may provide structural stability and enhance biological activity. Such research is key to developing new pharmacologically active compounds (Sukach et al., 2015).

Studies on Reactive Oxygen Species

The compound and its derivatives have been studied in the context of reactive oxygen species, particularly in DNA damage and repair mechanisms. Understanding how these compounds interact with DNA can provide insights into potential therapeutic applications and risks (Zhang & Wang, 2004).

Synthesis of Pyrazolyl-Pyrimidine Hybrids

Recent research has explored the synthesis of pyrazolyl-pyrimidine hybrids containing these compounds. These studies include evaluating the inhibitory activities of these hybrids on specific enzymes, hinting at their potential therapeutic applications (Zanatta et al., 2020).

Synthesis of CF3-Substituted Hexahydro- and Tetrahydropyrimidin-2-ones

Research has also been conducted on the synthesis of CF3-substituted hexahydro- and tetrahydropyrimidin-2-ones, which are of interest due to their varied pharmacological profiles. This research contributes to the development of new synthetic approaches to these heterocycles (Solovyev, Fesenko, & Shutalev, 2012).

properties

IUPAC Name

5-acetyl-4-hydroxy-6-(3-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c1-7-4-3-5-9(6-7)11-10(8(2)20)13(22,14(15,16)17)19-12(21)18-11/h3-6,10-11,22H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQANRNMCGXMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-4-hydroxy-6-(3-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

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